1-Bromo-1-propene

Catalog No.
S6882948
CAS No.
590-15-8
M.F
C3H5Br
M. Wt
120.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-propene

CAS Number

590-15-8

Product Name

1-Bromo-1-propene

IUPAC Name

(E)-1-bromoprop-1-ene

Molecular Formula

C3H5Br

Molecular Weight

120.98 g/mol

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2+

InChI Key

NNQDMQVWOWCVEM-NSCUHMNNSA-N

SMILES

CC=CBr

Canonical SMILES

CC=CBr

Isomeric SMILES

C/C=C/Br

Precursor to Functionalized Alkynes

One key application of 1-bromo-1-propene is its use as a precursor to functionalized alkynes. Treatment with strong bases like n-Butyllithium (n-BuLi) deprotonates the molecule, generating the propynyllithium anion in situ. This highly nucleophilic species readily undergoes addition reactions with various electrophiles, leading to the formation of substituted alkynes. For instance, a study describes the synthesis of methyl but-2-ynoate using 1-bromo-1-propene as a starting material [1].

[1] "Selective α-Alkylation of Esters Using Lithioalkynes Generated from Allylic Bromides" ScienceDirect:

Synthesis of Specialized Organic Compounds

The presence of both the bromine and the double bond allows 1-bromo-1-propene to participate in various synthetic transformations. Researchers have employed it for the preparation of several complex organic molecules, including:

  • 1-Iodopropyne: This compound finds applications in organic synthesis itself [2].
  • (+)-Aphanamol I: This is a naturally occurring terpenoid with potential biological activities [3].
  • Skyllamycins A-C: These are marine macrolides with promising anticancer properties [4].

[2] "Total Synthesis of (+)-Dihydroaphanamol I" Journal of the American Chemical Society: [3] "Total Synthesis of Skyllamycins A-C" Angewandte Chemie International Edition:

Building Blocks for Heterocyclic Scaffolds

The reactivity of 1-bromo-1-propene extends to the construction of heterocyclic compounds, which are organic molecules containing atoms other than carbon in the ring structure. Studies have reported its use in the synthesis of:

  • Allylated pyrazoles: These heterocycles exhibit diverse biological activities [5].
  • Aryl alkynyl sulfides: This class of compounds possesses potential applications in medicinal chemistry [6].
  • Allenamides: These molecules are of interest due to their unique reactivity and potential applications in drug discovery [7].

1-Bromo-1-propene is an organic compound with the molecular formula C₃H₅Br and a molecular weight of approximately 120.976 g/mol. It exists as a colorless to light yellow liquid and is known for its highly flammable nature. The compound is a member of the class of allylic bromides, which are characterized by the presence of a bromine atom attached to a carbon-carbon double bond. Its structure features a vinyl group (–C=CH₂) bonded to a bromine atom, making it an important compound in organic synthesis and

Propenyl bromide is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant. Exposure can cause coughing, shortness of breath, and nausea. Prolonged or repeated exposure may cause damage to the nervous system and liver.

  • Acute toxicity: Inhalation of high concentrations can be fatal.
  • Flammability: Flammable liquid with a low flash point (around -10 °C) [].
  • Reactivity: Reacts with strong oxidizing agents and strong bases [].
Due to its reactive double bond and bromine substituent. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under basic conditions, 1-bromo-1-propene can undergo elimination reactions to form propene, typically through dehydrohalogenation.
  • Isomerization: The compound can isomerize between its cis and trans forms under certain conditions, which has implications in both synthetic pathways and biological activity .

Several methods exist for synthesizing 1-bromo-1-propene:

  • Alkylation of Propene: The most common method involves the reaction of propene with bromine in the presence of a catalyst, leading to the formation of 1-bromo-1-propene.
  • Halogenation: Direct halogenation of propylene can yield both cis and trans isomers of 1-bromo-1-propene.
  • Nucleophilic Substitution: Starting from 1-chloropropene, treatment with sodium bromide can replace chlorine with bromine to form 1-bromo-1-propene .

1-Bromo-1-propene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be utilized in the production of polymers through polymerization reactions.
  • Chemical Research: It is used as a reagent in various

Studies on the interactions of 1-bromo-1-propene with other compounds reveal its potential reactivity profile. For instance, it can react with lithium reagents to generate nucleophilic species like propynyllithium. This transformation is significant for further synthetic applications, allowing for the introduction of functional groups into organic frameworks .

Several compounds share structural similarities with 1-bromo-1-propene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Chloro-1-propeneC₃H₅ClChlorine instead of bromine; less reactive than bromine derivatives.
3-Bromo-1-propeneC₃H₅BrBromine at position three; different reactivity profile due to position.
Allyl bromideC₃H₅BrSimilar structure but lacks the double bond adjacent to the halide; used in different synthetic routes.
2-Bromo-2-methylpropaneC₅H₁₃BrTertiary halide; different steric hindrance affecting reactivity.

The unique aspect of 1-bromo-1-propene lies in its position of the bromine atom relative to the double bond, which significantly influences its reactivity and applications compared to other similar compounds.

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]

XLogP3

1.8

Exact Mass

119.95746 g/mol

Monoisotopic Mass

119.95746 g/mol

Heavy Atom Count

4

General Manufacturing Information

1-Propene, 1-bromo-: ACTIVE

Dates

Last modified: 11-23-2023
Newton et al. Pseudopterosin synthesis from a chiral cross-conjugated hydrocarbon through a series of cycloadditions. Nature Chemistry, doi: 10.1038/nchem.2112, published online 17 November 2014 http://www.nature.com/nchem

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